Validated Synthetic Utility: Reported Yield and Purity in a Patented Pharmaceutical Intermediate Synthesis
In a patented synthetic route for Bruton's tyrosine kinase (BTK) inhibitors, methyl 4-bromo-3-(2-methylallyloxy)benzoate was synthesized from methyl 4-bromo-3-hydroxybenzoate and 3-bromo-2-methylprop-1-ene with K2CO3 in anhydrous acetone. The reaction yielded the desired product in 98% yield (1.81 g, 6.35 mmol) as a colorless oil after chromatographic purification [1]. This specific use as a protected intermediate demonstrates its defined role and validated performance in a multi-step sequence compared to the unprotected precursor methyl 4-bromo-3-hydroxybenzoate.
| Evidence Dimension | Synthetic yield as a protected intermediate |
|---|---|
| Target Compound Data | 98% isolated yield (1.81 g, 6.35 mmol) |
| Comparator Or Baseline | Starting material: methyl 4-bromo-3-hydroxybenzoate (1.5 g, 6.49 mmol) |
| Quantified Difference | Nearly quantitative conversion (98% yield) demonstrating efficient protection of the free phenol. |
| Conditions | Reaction with 3-bromo-2-methylprop-1-ene, K2CO3, anhydrous acetone, room temperature, 4 h; purification via ISCO silica gel chromatography. |
Why This Matters
For procurement, the 98% yield provides a validated, quantitative benchmark for the successful installation of the 2-methylallyl protecting group, confirming the compound's identity and suitability as a reliable intermediate for complex molecule synthesis.
- [1] Bristol-Myers Squibb Company. (2011). Fused heterocyclic compounds useful as kinase modulators. U.S. Patent Application Publication No. US 2011/0124640 A1, paragraphs [0307]-[0308]. View Source
